molecular formula C12H17NO3 B1476480 Furan-2-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone CAS No. 2006634-60-0

Furan-2-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone

Cat. No.: B1476480
CAS No.: 2006634-60-0
M. Wt: 223.27 g/mol
InChI Key: XZRBCUIDGUPRLI-UHFFFAOYSA-N
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Description

“Furan-2-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone” is a compound that contains a furan ring, which is a five-membered heterocyclic organic compound containing one oxygen and four carbon atoms . It also contains a piperidine ring, which is a six-membered heterocyclic compound containing one nitrogen atom . The compound has a molecular weight of 223.27 g/mol.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a furan ring and a piperidine ring, connected by a methanone group . The furan ring is a five-membered heterocyclic ring with four carbon atoms and one oxygen atom . The piperidine ring is a six-membered heterocyclic ring with five carbon atoms and one nitrogen atom .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 223.27 g/mol. Unfortunately, other specific physical and chemical properties of this compound are not available in the resources I have .

Scientific Research Applications

Corrosion Inhibition

Furan-2-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone and its derivatives have been explored for their inhibitory effects on the corrosion of metals, particularly mild steel, in acidic mediums. Studies have shown that these compounds, specifically synthesized derivatives like [4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone and [4-(4-aminobenzoyl) piperazin-1-yl) (furan-2-yl) methanone, exhibit significant inhibition efficiency. These inhibitors function by forming a protective layer over the metal surface, preventing corrosive agents from reacting with the metal. This characteristic makes them valuable in industries where metal corrosion is a persistent issue, such as in pipelines and storage tanks in the chemical and petroleum sectors (Singaravelu & Bhadusha, 2022), (Singaravelu, Bhadusha & Dharmalingam, 2022).

Catalysis and Chemical Synthesis

The compound has been utilized in chemical synthesis, showing potential in the catalysis of specific reactions. For instance, the diastereoselective hydrogenation of furan-2-carboxylic acid derivatives has been reported, indicating the compound's utility in producing chirally pure substances, which are crucial in pharmaceutical synthesis (Sebek et al., 2009).

Biochemical Applications

In the biochemical sphere, derivatives of this compound have been studied for their enzymatic oxidation processes. For example, research on the oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by specific enzymes demonstrates the compound's relevance in biochemical pathways and the potential for bio-based chemical production (Dijkman, Groothuis & Fraaije, 2014).

Future Directions

While specific future directions for “Furan-2-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone” are not mentioned, compounds containing furan and piperidine rings have potential for further exploration due to their diverse biological activities . They could be investigated for potential therapeutic applications in various diseases.

Biochemical Analysis

Biochemical Properties

Furan-2-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with tyrosine-protein kinases, which are crucial for cell signaling and regulation . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can affect the proliferation and differentiation of various cell types, including hematopoietic precursor cells . Additionally, it has been observed to alter the expression of genes involved in metabolic pathways and stress responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For example, this compound has been found to interact with 17beta-HSD5, an enzyme involved in steroid metabolism . Such interactions can lead to changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound has been shown to influence the activity of enzymes involved in the synthesis and degradation of key metabolites . These interactions can lead to alterations in metabolic homeostasis and energy production within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it exerts its biological effects . The compound’s distribution is influenced by factors such as tissue permeability and the presence of specific transport mechanisms.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for the compound to interact with its target biomolecules and exert its biochemical effects.

Properties

IUPAC Name

furan-2-yl-[4-(2-hydroxyethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c14-8-5-10-3-6-13(7-4-10)12(15)11-2-1-9-16-11/h1-2,9-10,14H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRBCUIDGUPRLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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